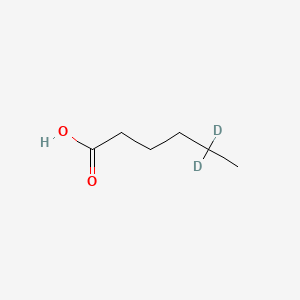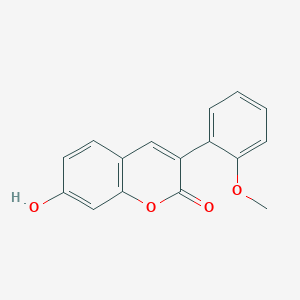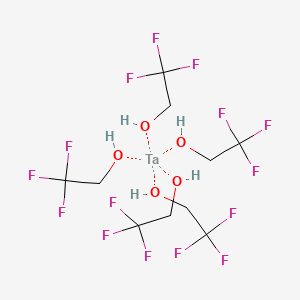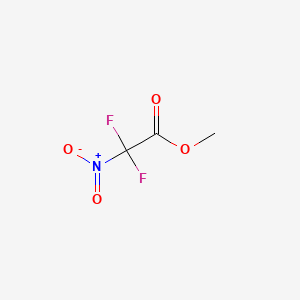
Methyl difluoronitroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl difluoronitroacetate: is an organic compound with the molecular formula C₃H₃F₂NO₄ It is characterized by the presence of both fluorine and nitro groups attached to an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl difluoronitroacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with difluoronitromethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent and high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl difluoronitroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed:
Oxidation: Formation of difluoronitroacetic acid.
Reduction: Formation of methyl difluoroamine acetate.
Substitution: Formation of various substituted acetate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl difluoronitroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with improved efficacy and safety profiles.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl difluoronitroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Methyl trifluoronitroacetate: Contains an additional fluorine atom, leading to different chemical properties and reactivity.
Ethyl difluoronitroacetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Methyl difluoroacetate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness: Methyl difluoronitroacetate is unique due to the combination of fluorine and nitro groups, which imparts distinct chemical properties. This combination makes it a valuable compound in various synthetic and research applications, offering advantages such as increased stability and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
428-13-7 |
|---|---|
Molekularformel |
C3H3F2NO4 |
Molekulargewicht |
155.06 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-2-nitroacetate |
InChI |
InChI=1S/C3H3F2NO4/c1-10-2(7)3(4,5)6(8)9/h1H3 |
InChI-Schlüssel |
WTHNVDSODCAINI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C([N+](=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


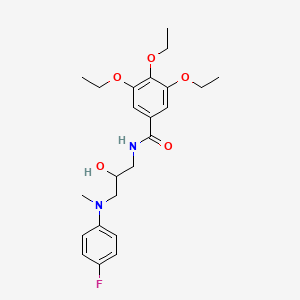
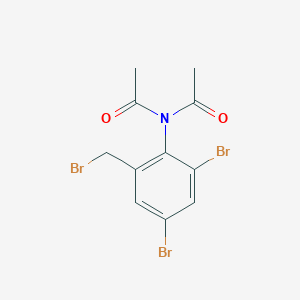
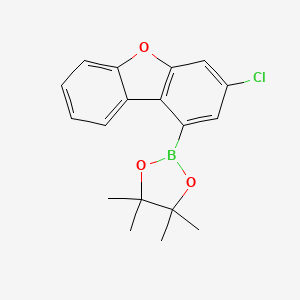
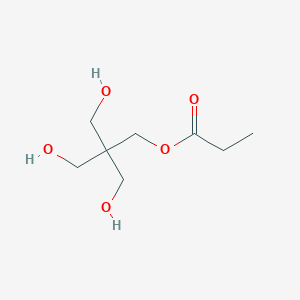

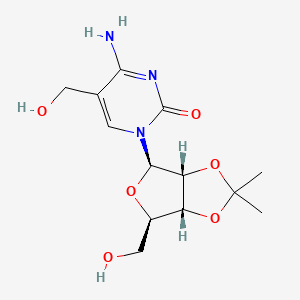

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
